(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde
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Overview
Description
(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of a ketone precursor using a chiral reducing agent such as Baker’s yeast. This method yields enantiomerically pure alcohols, which can then be converted to the desired aldehyde through oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial in achieving the desired enantiomeric excess and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: (1S,2S)-2-Phenylcyclopropane-1-carboxylic acid
Reduction: (1S,2S)-2-Phenylcyclopropane-1-methanol
Substitution: Various substituted phenyl derivatives depending on the substituent introduced
Scientific Research Applications
(1S,2S)-2-Phenylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Phenylcyclopropane-1-carbaldehyde: The enantiomer of (1S,2S)-2-Phenylcyclopropane-1-carbaldehyde, with similar chemical properties but different biological activity.
2-Phenylcyclopropane-1-carboxylic acid: The oxidized form of the aldehyde, with different reactivity and applications.
2-Phenylcyclopropane-1-methanol: The reduced form of the aldehyde, used in different synthetic pathways.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its enantiomer and other related compounds. This makes it valuable in asymmetric synthesis and chiral catalysis.
Properties
CAS No. |
82263-50-1 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1S,2S)-2-phenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m1/s1 |
InChI Key |
TYJRXMZXDBSURR-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)C=O |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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